
1-(2-methoxyphenyl)-3-(1-methyl-1H-indol-3-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "1-(2-methoxyphenyl)-3-(1-methyl-1H-indol-3-yl)urea" is a urea derivative that is part of a broader class of organic compounds with potential applications in various fields, including pharmacology and materials science. While the provided papers do not directly discuss this specific compound, they do provide insights into similar compounds, their synthesis, structure, and properties, which can be informative for understanding the compound .
Synthesis Analysis
The synthesis of urea derivatives typically involves the reaction of an amine with an isocyanate or a carbonylation reaction followed by a substitution reaction. For instance, the synthesis of 1-(2-(1H-indol-3-yl)ethyl)-3-(2-methoxyphenyl)urea involved NMR, ESI-MS, and single-crystal X-ray diffraction for characterization . Another example is the synthesis of 1-cyclopentyl-3-(3-hydroxyphenyl)urea, which was achieved via a two-step substitution and one-step oxidation process . These methods could potentially be adapted for the synthesis of "1-(2-methoxyphenyl)-3-(1-methyl-1H-indol-3-yl)urea."
Molecular Structure Analysis
The molecular structure of urea derivatives is often characterized using techniques such as NMR, FT-IR, MS, and single-crystal X-ray diffraction. For example, the crystal structure of 1-(2-(1H-indol-3-yl)ethyl)-3-(2-methoxyphenyl)urea was determined to be in the monoclinic space group with specific cell parameters . Similarly, the structure of 1-cyclopentyl-3-(3-hydroxyphenyl)urea was optimized using DFT and compared with X-ray diffraction data . These studies provide a foundation for understanding the molecular structure of "1-(2-methoxyphenyl)-3-(1-methyl-1H-indol-3-yl)urea."
Chemical Reactions Analysis
Urea derivatives can participate in various chemical reactions. The synthesis of these compounds often involves nucleophilic and electrophilic substitution reactions, as well as carbonylation . Additionally, the Lossen rearrangement has been used to synthesize ureas from carboxylic acids, as demonstrated in the synthesis of hydroxamic acids and ureas . These reactions are relevant for the synthesis and further chemical manipulation of "1-(2-methoxyphenyl)-3-(1-methyl-1H-indol-3-yl)urea."
Physical and Chemical Properties Analysis
The physical and chemical properties of urea derivatives, such as solubility, refractive index, and crystal system, can be determined through various characterization techniques. For instance, the refractive index of a novel organic nonlinear optical material was measured using Brewster's angle method . The antitumor activity of urea derivatives can be analyzed using assays like MTT, and their interactions with biological targets can be studied through docking studies . These properties are crucial for the potential application of "1-(2-methoxyphenyl)-3-(1-methyl-1H-indol-3-yl)urea" in various domains.
Scientific Research Applications
Structural and Chemical Properties
1-(2-methoxyphenyl)-3-(1-methyl-1H-indol-3-yl)urea has been the subject of various studies focusing on its synthesis and structural characterization. Hu et al. (2018) synthesized the compound and characterized its structure through NMR, ESI-MS, and single-crystal X-ray diffraction, highlighting its crystallography and molecular dimensions Hu et al., 2018. Similarly, Sarantou & Varvounis (2022) described methods for the synthesis of related compounds, providing insights into the molecular structure through spectroscopic techniques Sarantou & Varvounis, 2022.
Antitumor Activities
The compound has demonstrated potential in antitumor activities. Hu et al. (2018) not only synthesized and characterized the compound but also analyzed its antitumor activity using the MTT assay. Furthermore, they rationalized its potencies in the CDK4 target by docking the compound into the CDK4 protein and analyzing the interactions with the active site residues Hu et al., 2018.
Enzyme Inhibition and Anticancer Investigations
Mustafa et al. (2014) synthesized several urea derivatives, including variations of the compound , and subjected them to enzyme inhibition assays. They observed effects on enzymes like urease, β-glucuronidase, and snake venom phosphodiesterase, and noted anticancer activity against a prostate cancer cell line Mustafa, Perveen, & Khan, 2014.
Molecular Rearrangement and Chemical Reactions
Klásek, Lyčka, & Holčapek (2007) investigated the molecular rearrangement of related compounds, which react to give various derivatives, offering insight into chemical reactions and pathways that involve the compound's structural framework Klásek, Lyčka, & Holčapek, 2007.
Rheology and Morphology Tuning
Lloyd & Steed (2011) discussed the use of a related compound in hydrogels and how its rheology and morphology can be tuned based on the identity of the anion, showcasing the compound's utility in material science applications Lloyd & Steed, 2011.
Antimicrobial Evaluation
Rani et al. (2014) synthesized novel derivatives of the compound and evaluated them for antimicrobial activity, highlighting its potential in combating microbial infections Rani, Praveena, Spoorthy, & Ravindranath, 2014.
Corrosion Inhibition
Bahrami & Hosseini (2012) investigated the inhibition effect of related compounds on mild steel corrosion in acid solutions, pointing towards its application in industrial chemistry and corrosion prevention Bahrami & Hosseini, 2012.
properties
IUPAC Name |
1-(2-methoxyphenyl)-3-(1-methylindol-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c1-20-11-14(12-7-3-5-9-15(12)20)19-17(21)18-13-8-4-6-10-16(13)22-2/h3-11H,1-2H3,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DITWMZNVOJRHFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)NC(=O)NC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-methoxyphenyl)-3-(1-methyl-1H-indol-3-yl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

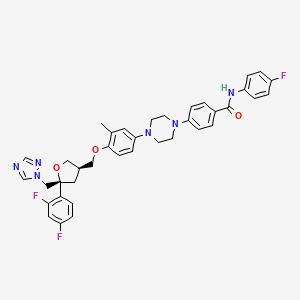
![3-[(4-Fluorophenyl)methyl]-1-[(3-methoxyphenyl)methyl]-4a,5,6,7,8,8a-hexahydropyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2538444.png)
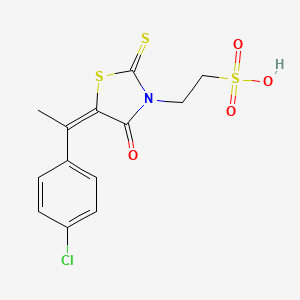
![(1S,2S,6R,7R)-2-Methyl-4-azatricyclo[5.2.1.02,6]decan-3-one](/img/structure/B2538449.png)
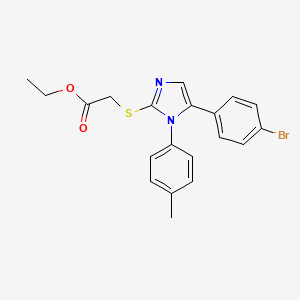
![[4-bromo-2-[(E)-2-cyano-3-(2-nitroanilino)-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate](/img/structure/B2538451.png)
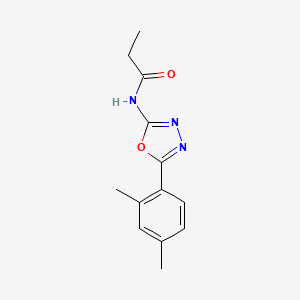
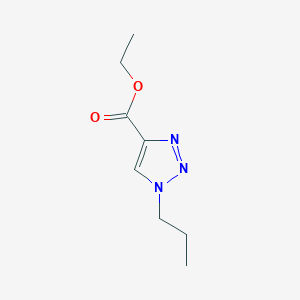
![3-[(2-Methylpiperidin-1-yl)carbonyl]-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine](/img/structure/B2538457.png)



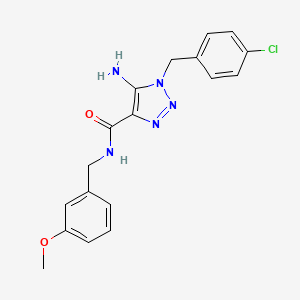
![2-[4-amino-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/no-structure.png)